molecular formula C6H2F5NO3 B2748158 5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid CAS No. 2248399-56-4

5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid

Cat. No.: B2748158
CAS No.: 2248399-56-4
M. Wt: 231.078
InChI Key: MCFWDDNHUNAWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a unique molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The oxazole ring is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves the introduction of difluoromethyl and trifluoromethyl groups into the oxazole ring. One common method is the radical difluoromethylation and trifluoromethylation of oxazole derivatives. This process often employs difluoromethyl and trifluoromethyl radicals generated from suitable precursors under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the oxazole ring .

Scientific Research Applications

5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups.

Properties

IUPAC Name

5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO3/c7-3(8)1-2(6(9,10)11)12-4(15-1)5(13)14/h3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFWDDNHUNAWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(O1)C(=O)O)C(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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